molecular formula C12H19N5O B2592933 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine CAS No. 1264089-92-0

4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine

Cat. No.: B2592933
CAS No.: 1264089-92-0
M. Wt: 249.318
InChI Key: BLXRSUWLDAYMPT-UHFFFAOYSA-N
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Description

4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine is a heterocyclic compound that contains both piperazine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine typically involves the reaction of piperazine with a pyrimidine derivative under controlled conditions. One common method involves the use of a pyrimidine-2-yl chloride, which reacts with piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under mild heating.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Piperazin-1-yl)pyrimidin-2-yl)morpholine is unique due to its specific combination of piperazine and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-(4-piperazin-1-ylpyrimidin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-2-14-12(17-7-9-18-10-8-17)15-11(1)16-5-3-13-4-6-16/h1-2,13H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXRSUWLDAYMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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